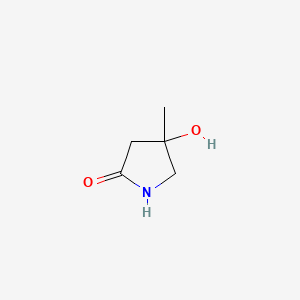
8-Quinolinol hemisulfate
Overview
Description
It is a colorless solid that forms a chelating agent when it loses a proton and reacts with metal ions . This compound is widely used in various scientific and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 8-Quinolinol Hemisulfate is the DNA synthesis process in cells . It interferes with the enzymes involved in this process, thereby inhibiting DNA synthesis .
Mode of Action
This compound interacts with its targets by inhibiting the enzymes that are crucial for DNA synthesis . This interaction results in the disruption of DNA synthesis, which can lead to cell death, especially in rapidly dividing cells such as cancer cells .
Biochemical Pathways
This compound affects the DNA synthesis pathway . By inhibiting the enzymes involved in this pathway, it disrupts the normal functioning of the cells. The downstream effects of this disruption can include cell cycle arrest, apoptosis, and ultimately cell death .
Pharmacokinetics
It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of DNA synthesis . This disruption can lead to cell cycle arrest and apoptosis, particularly in cells that are rapidly dividing . In the context of cancer treatment, this can result in the death of cancer cells and a reduction in tumor size .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and therefore the bioavailability of the compound Additionally, the presence of other substances, such as proteins or other drugs, could potentially interact with this compound and alter its effectiveness
Biochemical Analysis
Biochemical Properties
8-Quinolinol hemisulfate is known to interfere with DNA synthesis and inhibit certain enzymes . It is a potential copper ligand and has been tested as an effective proteasome inhibitor . The compound interacts with various biomolecules, including enzymes and proteins, to exert its effects .
Cellular Effects
The cellular effects of this compound are diverse. It has been shown to have an impact on cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to inhibit DNA synthesis and certain enzymes can lead to changes in cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its role as a potential copper ligand and proteasome inhibitor also contributes to its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
It is known to interact with certain enzymes and cofactors, but specific effects on metabolic flux or metabolite levels are not clearly defined .
Transport and Distribution
It is possible that the compound interacts with certain transporters or binding proteins, which could affect its localization or accumulation .
Subcellular Localization
Potential targeting signals or post-translational modifications that direct the compound to specific compartments or organelles are not clearly defined .
Preparation Methods
Synthetic Routes and Reaction Conditions
8-Quinolinol hemisulfate can be synthesized through several methods. One common method involves the reaction of 8-hydroxyquinoline with sulfuric acid, resulting in the formation of the hemisulfate salt. The reaction typically requires controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as crystallization and purification to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
8-Quinolinol hemisulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield different hydroquinoline compounds.
Substitution: Substitution reactions often involve the replacement of the hydroxyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, hydroquinoline compounds, and substituted quinolines. These products have significant applications in different fields, including pharmaceuticals and materials science .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: The parent compound of 8-Quinolinol hemisulfate, known for its chelating properties and use in metal ion determination.
5-Nitro-8-hydroxyquinoline: An antiprotozoal drug with similar chemical properties but different biological activities.
8-Mercaptoquinoline: A thiol analogue with distinct chemical and biological properties.
Uniqueness
This compound stands out due to its unique combination of chemical stability, chelating ability, and biological activity. Its ability to form stable complexes with metal ions and its antiseptic properties make it a versatile compound with diverse applications in various fields .
Properties
IUPAC Name |
quinolin-8-ol;sulfuric acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H7NO.H2O4S.H2O/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;1-5(2,3)4;/h2*1-6,11H;(H2,1,2,3,4);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCXJZDIJIVJJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369105 | |
| Record name | 8-Quinolinol hemisulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207386-91-2 | |
| Record name | 8-Quinolinol hemisulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Hydroxyquinoline sulfate monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















